molecular formula C17H15N3O3S3 B11208739 N-[4,5,6,7-Tetrahydro-5-(phenylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]-2-thiophenecarboxamide CAS No. 951623-86-2

N-[4,5,6,7-Tetrahydro-5-(phenylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]-2-thiophenecarboxamide

Cat. No.: B11208739
CAS No.: 951623-86-2
M. Wt: 405.5 g/mol
InChI Key: YIQFOFBVABREPC-UHFFFAOYSA-N
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Description

N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex heterocyclic compound that features a thiazolo[5,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the annulation of a thiazole ring to a pyridine core. This process can be achieved through various synthetic routes, including the use of pyridine derivatives followed by thiazole heterocycle annulation . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired bicyclic scaffold.

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput screening and optimization of reaction conditions to achieve high yields and purity. The use of automated synthesis and purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved include phosphoinositide 3-kinase (PI3K) and other signaling pathways that regulate cell growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE include other thiazolo[5,4-c]pyridine derivatives and related heterocyclic compounds such as:

Uniqueness

The uniqueness of N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the benzenesulfonyl group, which imparts distinct biological activities and chemical properties compared to other similar compounds .

Properties

CAS No.

951623-86-2

Molecular Formula

C17H15N3O3S3

Molecular Weight

405.5 g/mol

IUPAC Name

N-[5-(benzenesulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H15N3O3S3/c21-16(14-7-4-10-24-14)19-17-18-13-8-9-20(11-15(13)25-17)26(22,23)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,18,19,21)

InChI Key

YIQFOFBVABREPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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